![molecular formula C5H6N6O B2462299 6-Hydrazinyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one CAS No. 98021-51-3](/img/no-structure.png)

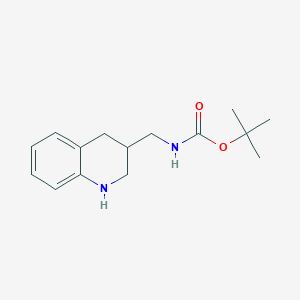

6-Hydrazinyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

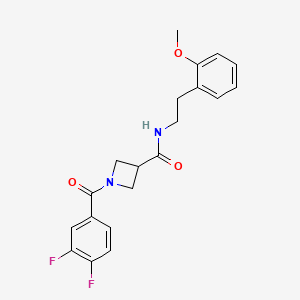

“6-Hydrazinyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one” is a versatile chemical compound. It is also known as 6-hydrazino-1,5-dihydro-pyrazolo [3,4-d]pyrimidin-4-one .

Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Hydrazinyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one” include a predicted density of 2.25±0.1 g/cm3 and a predicted pKa of 9.54±0.20 .科学的研究の応用

- Researchers have explored the anticancer potential of this compound. In vitro studies demonstrated its cytotoxic activity against human breast cancer cells (MCF7) . The compound exhibited inhibitory effects with IC50 values ranging from 45 to 97 nM against MCF-7 cells and 6 to 99 nM against HCT-116 cells, outperforming the reference drug sorafenib .

Anticancer Research

作用機序

Target of Action

The primary target of 6-Hydrazinyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is particularly involved in the transition from the G1 phase, where the cell grows, to the S phase, where DNA replication occurs .

Mode of Action

6-Hydrazinyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, preventing cells from entering the S phase and undergoing DNA replication . As a result, the compound can effectively halt the proliferation of cells .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle regulatory pathway . Under normal conditions, CDK2 binds to cyclin A or E, forming a complex that phosphorylates target proteins to drive the cell cycle forward . By inhibiting CDK2, 6-Hydrazinyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one prevents these phosphorylation events, thereby disrupting the cell cycle .

Pharmacokinetics

Its pKa, a measure of acid dissociation and an important factor in drug absorption, is predicted to be 9.54±0.20 .

Result of Action

The inhibition of CDK2 by 6-Hydrazinyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one leads to a significant alteration in cell cycle progression . This can result in the induction of apoptosis, or programmed cell death, within cells . The compound has shown superior cytotoxic activities against certain cell lines, including MCF-7 and HCT-116 .

特性

| { "Design of the Synthesis Pathway": "The synthesis of 6-Hydrazinyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one can be achieved through a multi-step process involving the condensation of appropriate starting materials.", "Starting Materials": [ "2,4-dioxo-1,2,3,4-tetrahydropyrimidine", "hydrazine hydrate", "acetic anhydride", "sodium acetate", "ethanol" ], "Reaction": [ "The first step involves the reaction of 2,4-dioxo-1,2,3,4-tetrahydropyrimidine with hydrazine hydrate in ethanol to form 6-hydrazinyl-1,2,3,4-tetrahydropyrimidine.", "Next, acetic anhydride is added to the reaction mixture and the mixture is heated to reflux. This results in the formation of 6-acetamido-1,2,3,4-tetrahydropyrimidine.", "The third step involves the reaction of 6-acetamido-1,2,3,4-tetrahydropyrimidine with sodium acetate in acetic anhydride. This results in the formation of 6-acetamido-1,5-dihydropyrazolo[3,4-d]pyrimidine.", "Finally, the 6-acetamido-1,5-dihydropyrazolo[3,4-d]pyrimidine is treated with hydrazine hydrate in ethanol to remove the acetyl group and form 6-Hydrazinyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one." ] } | |

CAS番号 |

98021-51-3 |

分子式 |

C5H6N6O |

分子量 |

166.144 |

IUPAC名 |

6-hydrazinyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one |

InChI |

InChI=1S/C5H6N6O/c6-10-5-8-3-2(1-7-11-3)4(12)9-5/h1H,6H2,(H3,7,8,9,10,11,12) |

InChIキー |

LEFRWEFKNQEIDR-UHFFFAOYSA-N |

SMILES |

C1=NNC2=C1C(=O)NC(=N2)NN |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

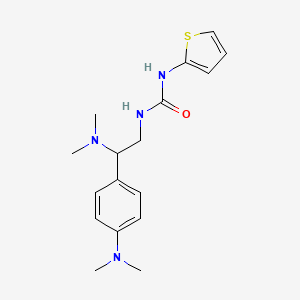

![3-Bromo-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide](/img/structure/B2462223.png)

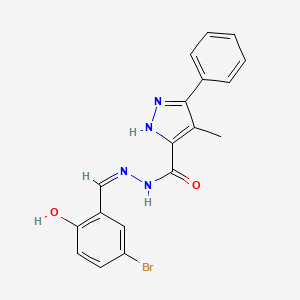

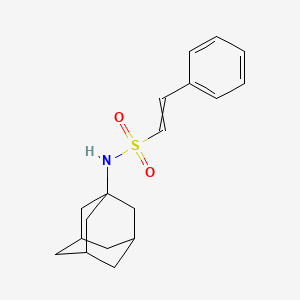

![(2-Furylmethyl){[2-methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}amine](/img/structure/B2462233.png)

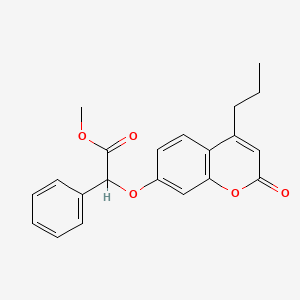

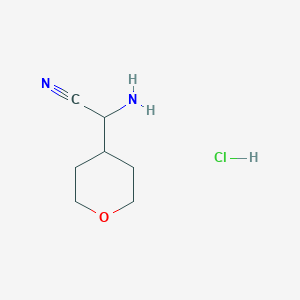

![6-Cyclopropyl-N-[4-(dimethylamino)phenyl]pyrimidine-4-carboxamide](/img/structure/B2462234.png)

![3-ethyl-1-methyl-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2462235.png)